molecular formula C17H12ClN5O B214892 3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile

3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile

Katalognummer B214892
Molekulargewicht: 337.8 g/mol
InChI-Schlüssel: MFLKKHJSDUXLMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile, also known as CP-690,550, is a small molecule drug that has been extensively researched for its immunosuppressive properties. It is a Janus kinase (JAK) inhibitor that blocks the activity of JAK1 and JAK3, which are key enzymes involved in the signaling pathways of cytokines and growth factors. CP-690,550 has shown promising results in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Wirkmechanismus

3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile works by inhibiting the activity of JAK1 and JAK3, which are enzymes involved in the signaling pathways of cytokines and growth factors. By blocking these enzymes, this compound reduces the production of inflammatory cytokines and prevents the activation of immune cells, leading to a reduction in inflammation and immune system activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including a reduction in the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It also reduces the activation and proliferation of immune cells such as T cells and B cells, leading to a reduction in inflammation and immune system activity.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile for lab experiments is its specificity for JAK1 and JAK3, which allows for targeted inhibition of these enzymes without affecting other signaling pathways. However, this compound can also have off-target effects and may not be suitable for all experimental conditions. In addition, the use of this compound in lab experiments requires careful consideration of dosage and potential side effects.

Zukünftige Richtungen

There are several future directions for research on 3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile, including the development of more specific and potent JAK inhibitors, the investigation of its potential use in the treatment of other autoimmune diseases, and the exploration of its effects on other signaling pathways and cellular processes. Additionally, further research is needed to fully understand the long-term effects and potential side effects of this compound in humans.

Synthesemethoden

The synthesis of 3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile involves several steps, including the reaction of 4-chlorobenzaldehyde with 4-methylphenylhydrazine to form 4-chloro-N-(4-methylphenyl)benzohydrazide. This intermediate is then reacted with ethyl cyanoacetate and triethylamine to form this compound. The final product is obtained through purification and isolation techniques.

Wissenschaftliche Forschungsanwendungen

3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile has been extensively studied for its immunosuppressive properties and its potential use in the treatment of autoimmune diseases. It has been shown to effectively reduce inflammation and improve symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, this compound has been investigated for its potential use in the prevention of organ transplant rejection and the treatment of graft-versus-host disease.

Eigenschaften

Molekularformel

C17H12ClN5O

Molekulargewicht

337.8 g/mol

IUPAC-Name

3-(4-chlorophenyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]-3-oxopropanenitrile

InChI

InChI=1S/C17H12ClN5O/c1-11-2-8-14(9-3-11)23-17(20-21-22-23)15(10-19)16(24)12-4-6-13(18)7-5-12/h2-9,15H,1H3

InChI-Schlüssel

MFLKKHJSDUXLMI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C(C#N)C(=O)C3=CC=C(C=C3)Cl

Kanonische SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C(C#N)C(=O)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.